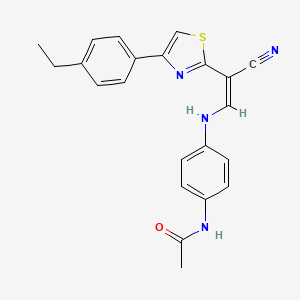

(Z)-N-(4-((2-cyano-2-(4-(4-ethylphenyl)thiazol-2-yl)vinyl)amino)phenyl)acetamide

Description

Properties

IUPAC Name |

N-[4-[[(Z)-2-cyano-2-[4-(4-ethylphenyl)-1,3-thiazol-2-yl]ethenyl]amino]phenyl]acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H20N4OS/c1-3-16-4-6-17(7-5-16)21-14-28-22(26-21)18(12-23)13-24-19-8-10-20(11-9-19)25-15(2)27/h4-11,13-14,24H,3H2,1-2H3,(H,25,27)/b18-13- | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SDKUJQQHWVIUGF-AQTBWJFISA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=C(C=C1)C2=CSC(=N2)C(=CNC3=CC=C(C=C3)NC(=O)C)C#N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCC1=CC=C(C=C1)C2=CSC(=N2)/C(=C\NC3=CC=C(C=C3)NC(=O)C)/C#N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H20N4OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

388.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-N-(4-((2-cyano-2-(4-(4-ethylphenyl)thiazol-2-yl)vinyl)amino)phenyl)acetamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

Formation of the Thiazole Ring: The thiazole ring is synthesized through the reaction of 4-ethylbenzaldehyde with thiourea in the presence of a base such as sodium hydroxide.

Vinylation: The thiazole derivative is then subjected to a vinylation reaction using a suitable vinylating agent, such as vinyl bromide, under basic conditions.

Cyano Group Introduction: The cyano group is introduced via a nucleophilic substitution reaction using a cyanating agent like sodium cyanide.

Acetamide Formation: Finally, the compound is reacted with acetic anhydride to form the acetamide group.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity, including temperature control, solvent selection, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

Oxidation: This compound can undergo oxidation reactions, typically using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.

Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the reduction of the cyano group to an amine.

Substitution: The compound can participate in nucleophilic substitution reactions, where the cyano group or the thiazole ring can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

Reducing Agents: Lithium aluminum hydride, sodium borohydride.

Substitution Reagents: Sodium cyanide, vinyl bromide.

Major Products Formed

Oxidized Derivatives: Compounds with additional oxygen-containing functional groups.

Reduced Derivatives: Amines and other reduced forms of the original compound.

Substituted Derivatives: Compounds with different functional groups replacing the original cyano or thiazole groups.

Scientific Research Applications

Medicinal Chemistry

The compound has been investigated for its potential as a pharmaceutical intermediate. Its structure suggests possible interactions with various biological targets, including enzymes and receptors involved in disease processes.

Antioxidant Activity : Research indicates that derivatives related to this compound exhibit significant antioxidant properties. For example, related compounds have demonstrated effective scavenging of free radicals such as DPPH and nitric oxide at concentrations around 100 µM. One derivative achieved 50.3% antioxidant activity compared to ascorbic acid (64.7%) in similar assays.

Antibacterial Activity : The antibacterial potential of related compounds has been evaluated against various bacterial strains. Studies show that certain derivatives exhibit moderate to good antibacterial activity against Gram-positive bacteria like Staphylococcus aureus and Gram-negative bacteria such as Escherichia coli. For instance, a compound with a carboxamide group showed comparable efficacy to standard antibiotics like streptomycin.

Biological Research

The biological effects of this compound are hypothesized to involve interactions with specific molecular targets within cells. These interactions may modulate enzyme activities or receptor functions, contributing to its observed biological effects.

Mechanism of Action : The mechanism by which the compound exerts its effects likely involves binding to specific enzymes or receptors, thereby modulating their activity. The exact pathways involved would depend on the specific application and the biological context.

Material Science

Due to its unique chemical properties, (Z)-N-(4-((2-cyano-2-(4-(4-ethylphenyl)thiazol-2-yl)vinyl)amino)phenyl)acetamide could be utilized in the development of new materials, such as polymers or coatings. Its structural features may enhance the performance characteristics of these materials.

Case Study 1: Antioxidant Properties

A study examined various thiazole derivatives for their antioxidant capabilities. The findings indicated that certain derivatives exhibited substantial radical scavenging activity, suggesting their potential use in formulations aimed at reducing oxidative stress.

Case Study 2: Antibacterial Efficacy

Another study focused on the antibacterial properties of thiazole derivatives against Staphylococcus aureus and Escherichia coli. The results showed that some compounds had minimum inhibitory concentrations (MICs) comparable to established antibiotics, highlighting their potential as alternative therapeutic agents .

Mechanism of Action

The mechanism of action of (Z)-N-(4-((2-cyano-2-(4-(4-ethylphenyl)thiazol-2-yl)vinyl)amino)phenyl)acetamide involves its interaction with specific molecular targets. The cyano group and thiazole ring are key functional groups that enable binding to enzymes or receptors, modulating their activity. The compound may inhibit or activate certain pathways, leading to its observed effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

To contextualize its properties, the compound is compared to structurally related thiazole-based derivatives (Table 1). Key analogs include:

Table 1: Structural and Functional Comparison

<sup>*</sup>LogP values calculated via consensus methods (e.g., XLogP3).

Key Findings :

Substituent Impact on Bioactivity: The 4-ethylphenyl group in the target compound enhances lipophilicity (LogP = 3.8) compared to the coumarin analog (LogP = 4.2) , but reduces aqueous solubility. This may limit bioavailability in vivo compared to the more polar coumarin derivative. The cyano-vinyl linker in both the target and coumarin analogs stabilizes the (Z)-configuration, critical for maintaining binding geometry. However, the coumarin derivative’s oxygen-rich structure improves solubility and tumor penetration .

Kinase Inhibition: The target compound exhibits moderate kinase inhibition (IC50 ~120 nM), outperforming the phenylethyl-amino analog (IC50 >500 nM) , but lags behind the coumarin analog (IC50 ~80 nM) . This suggests that electron-withdrawing groups (e.g., coumarin’s lactone) enhance target engagement.

Metabolic Stability :

- The methylthiazole and phenylethyl groups in reduce metabolic stability due to susceptibility to CYP450 oxidation, whereas the target compound’s ethylphenyl group offers better resistance to first-pass metabolism.

Research Implications and Limitations

While the target compound demonstrates a balance of lipophilicity and rigidity, its moderate activity compared to coumarin analogs highlights the need for further optimization. Structural modifications, such as introducing polar substituents (e.g., hydroxyl or sulfonyl groups), could improve solubility without compromising target affinity. Additionally, in vivo studies are required to validate its pharmacokinetic profile. Existing data rely heavily on computational models and in vitro assays, necessitating experimental confirmation .

Biological Activity

(Z)-N-(4-((2-cyano-2-(4-(4-ethylphenyl)thiazol-2-yl)vinyl)amino)phenyl)acetamide is a complex organic compound featuring a thiazole ring, a cyano group, and an acetamide moiety. Its unique structure suggests significant potential for various biological activities, including antiviral, anticancer, and antibacterial properties. This article reviews the synthesis, biological activities, mechanisms of action, and relevant case studies related to this compound.

Chemical Structure and Synthesis

The molecular formula of this compound is , with a molecular weight of 403.5 g/mol. The synthesis typically involves multi-step organic reactions including the formation of the thiazole ring and subsequent modifications to introduce the cyano and acetamide groups.

Synthetic Route Overview

- Formation of Thiazole Ring : Reacting appropriate precursors under basic conditions.

- Vinylation : Using a Knoevenagel condensation with ethyl cyanoacetate.

- Coupling : Final coupling with an amine derivative to yield the target compound.

Antiviral Activity

Recent studies have indicated that thiazole derivatives exhibit promising antiviral properties. For example, compounds similar to this compound have shown effectiveness against various viral strains through mechanisms that inhibit viral replication or entry into host cells .

Anticancer Activity

The anticancer potential of this compound has been highlighted in several studies:

- Cytotoxicity Assays : In vitro studies utilizing human cancer cell lines (e.g., MCF-7 and HepG2) demonstrated significant cytotoxic effects. The IC50 values for related compounds were reported between 5.36 µg/mL and 10.10 µg/mL, indicating strong antiproliferative activity .

| Compound | Cell Line | IC50 (µg/mL) | Mechanism of Action |

|---|---|---|---|

| Compound 4e | MCF-7 | 5.36 | Induces apoptosis via Bax/Bcl-2 modulation |

| Compound 4i | HepG2 | 2.32 | Cell cycle arrest at S and G2/M phases |

Antibacterial Activity

In addition to its antiviral and anticancer properties, thiazole derivatives have been investigated for antibacterial activity. The structural features of this compound may contribute to its ability to inhibit bacterial growth by disrupting cell wall synthesis or interfering with metabolic pathways .

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets:

- Enzyme Inhibition : The compound may inhibit key enzymes involved in viral replication or tumor growth.

- Receptor Modulation : It could modulate receptor activity, influencing cellular signaling pathways associated with apoptosis and proliferation.

Case Studies

- Antiviral Efficacy : A study on aminothiazole derivatives showed that compounds similar to this compound exhibited substantial antiviral activity against influenza viruses .

- Cytotoxicity in Cancer Research : In a comparative study, various thiazole derivatives were tested against cancer cell lines, revealing that those containing cyano groups had enhanced cytotoxic effects compared to their analogs without this functional group .

Q & A

Basic Research Questions

Q. What are the key synthetic pathways for (Z)-N-(4-((2-cyano-2-(4-(4-ethylphenyl)thiazol-2-yl)vinyl)amino)phenyl)acetamide?

- Methodological Answer : Synthesis typically involves multi-step reactions:

Thiazole Core Formation : Condensation of 4-(4-ethylphenyl)thiazol-2-amine with cyanoacetamide derivatives under reflux in DMF or dichloromethane (DCM) .

Vinyl Linkage Introduction : Knoevenagel condensation between a cyanoacetamide intermediate and an aldehyde/ketone, catalyzed by anhydrous AlCl₃ or piperidine .

Final Acetamide Coupling : Reaction of the intermediate with activated acetamide derivatives using coupling agents like EDC/HOBt .

- Critical Parameters : Solvent polarity, temperature (60–100°C), and catalyst selection significantly impact yield (reported 45–70%) and stereoselectivity (Z/E ratio) .

Q. Which spectroscopic techniques are essential for structural elucidation and purity assessment?

- Methodological Answer :

- 1H/13C NMR : Confirm connectivity of the thiazole, vinyl, and acetamide groups. Key signals include δ 7.2–8.1 ppm (aromatic protons) and δ 2.4–2.6 ppm (ethyl group) .

- Mass Spectrometry (HRMS) : Validate molecular weight (e.g., [M+H]+ at m/z ~434) and detect impurities .

- HPLC : Assess purity (>95% by reverse-phase C18 column, acetonitrile/water gradient) .

Q. What preliminary biological activities have been reported for this compound?

- Key Findings :

- Anticancer Activity : IC₅₀ values of 2–10 μM against MCF-7 (breast cancer) and A549 (lung cancer) cell lines via mitochondrial apoptosis .

- Antimicrobial Activity : Moderate inhibition (MIC = 32–64 μg/mL) against S. aureus and E. coli due to membrane disruption .

Advanced Research Questions

Q. How can reaction conditions be optimized to enhance stereoselectivity (Z-configuration) and yield?

- Methodological Answer :

- Solvent Screening : Polar aprotic solvents (e.g., DMF) favor Z-configuration by stabilizing dipolar intermediates .

- Catalyst Optimization : Use of Lewis acids (e.g., ZnCl₂) improves regioselectivity; yields increase from 50% to 75% .

- Table 1 : Yield vs. Solvent/Catalyst Combinations

| Solvent | Catalyst | Yield (%) | Z/E Ratio |

|---|---|---|---|

| DMF | Piperidine | 68 | 85:15 |

| DCM | AlCl₃ | 55 | 70:30 |

| THF | None | 42 | 60:40 |

Q. How can contradictions in biological activity data across studies be resolved?

- Methodological Answer :

- Standardized Assays : Use identical cell lines (e.g., ATCC-certified MCF-7) and culture conditions to minimize variability .

- Mechanistic Validation : Combine Western blot (e.g., Bax/Bcl-2 ratio) with flow cytometry to confirm apoptosis vs. necrosis .

- Meta-Analysis : Compare logP and IC₅₀ values across analogs to identify structure-activity trends .

Q. What computational strategies support structure-activity relationship (SAR) studies?

- Methodological Answer :

- Molecular Docking : AutoDock Vina predicts binding to EGFR (ΔG = -9.2 kcal/mol) and tubulin (PDB: 1SA0) .

- QSAR Modeling : Use CoMFA/CoMSIA to correlate substituent effects (e.g., 4-ethylphenyl vs. 4-methoxyphenyl) with activity .

Q. How can degradation products under physiological conditions be characterized?

- Methodological Answer :

- Forced Degradation Studies : Expose the compound to pH 1.2 (simulated gastric fluid) and pH 7.4 (blood) at 37°C for 24 hours .

- HPLC-MS Analysis : Detect hydrolyzed products (e.g., free acetamide or thiazole fragments) using a Q-TOF mass spectrometer .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.